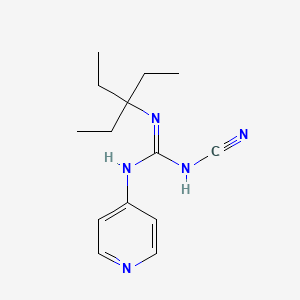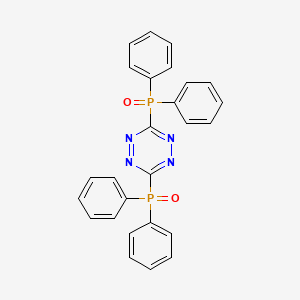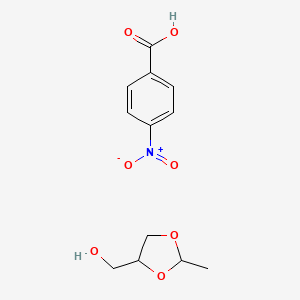![molecular formula C14H12N2O6 B14610894 Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro- CAS No. 57693-39-7](/img/structure/B14610894.png)
Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro- is an organic compound with a complex structure that includes multiple functional groups. This compound is part of the phenol family, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. The presence of nitro groups (-NO2) and a methyl group (-CH3) further modifies its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro- typically involves multi-step organic reactions. One common method includes the nitration of a precursor phenol compound using nitric acid under controlled conditions. The reaction conditions, such as temperature and concentration of reagents, are crucial to ensure the selective nitration at the desired positions on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: Nitro groups can be reduced to amines.
Electrophilic Substitution: The aromatic ring can undergo further substitution reactions, such as halogenation or alkylation
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in acidic medium.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or alkylated phenols.
Aplicaciones Científicas De Investigación
Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro- involves its interaction with biological molecules. The hydroxyl and nitro groups can participate in hydrogen bonding and redox reactions, respectively. These interactions can affect enzyme activity, protein function, and cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-5-nitrophenol: Similar structure but lacks the additional nitro group and hydroxyl group at different positions.
Phenol, 2-methyl-: Contains a methyl group but lacks nitro groups.
Phenol, 2-ethoxy-5-(1-propenyl)-: Contains an ethoxy group and a propenyl group instead of nitro groups.
Uniqueness
Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro- is unique due to the presence of multiple functional groups that confer distinct chemical reactivity and potential biological activity. The combination of hydroxyl, nitro, and methyl groups allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Número CAS |
57693-39-7 |
|---|---|
Fórmula molecular |
C14H12N2O6 |
Peso molecular |
304.25 g/mol |
Nombre IUPAC |
2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitrophenol |
InChI |
InChI=1S/C14H12N2O6/c1-8-4-12(16(21)22)7-10(14(8)18)5-9-6-11(15(19)20)2-3-13(9)17/h2-4,6-7,17-18H,5H2,1H3 |
Clave InChI |
SMZGOSDMEQREHM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)CC2=C(C=CC(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-[(3-chlorophenyl)carbamoyl]acetamide](/img/structure/B14610812.png)

![1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)pentan-2-ol](/img/structure/B14610828.png)
![Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate](/img/structure/B14610830.png)



![1-[3-(2,4-Dichlorophenyl)heptyl]-1H-imidazole](/img/structure/B14610851.png)


![3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14610869.png)
![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-methyl-6-nitrophenol)](/img/structure/B14610881.png)

![3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14610895.png)
